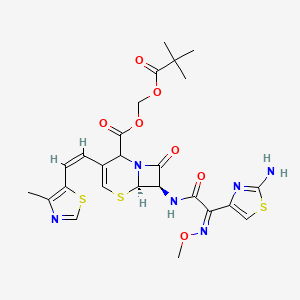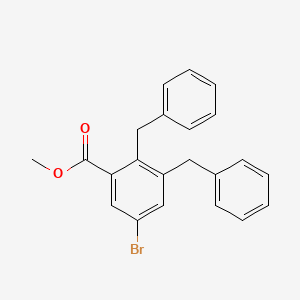![molecular formula C18H28N5O10P B584603 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide CAS No. 1422284-16-9](/img/structure/B584603.png)
2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide is a useful research compound. Its molecular formula is C18H28N5O10P and its molecular weight is 505.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Formation Mechanisms
The compound's reactivity in forming and transforming spirophosphoranes has been studied. Laurenço and Burgada (1976) explored reactions with vinyl ethers and enamines, leading to tricoordinated phosphorus compounds and amine formation through oxidation-reduction condensation (Laurenço & Burgada, 1976).
Synthesis and Odor Properties
Research by Hamamatsu et al. (1981) involved the synthesis of similar compounds to explore their organoleptic properties, especially in terms of odor. This study focused on the synthesis of ethyl esters of 6-oxohexanoic acids having a 1, 3-dioxane moiety, contributing to the understanding of the aroma characteristics of these compounds (Hamamatsu, Naoshima, Wakabayashi, & Hayashi, 1981).
Nucleophilic Substitution Studies
Voltrová and Prutianov (1997) investigated nucleophilic substitution on similar compounds. This research contributes to understanding how derivatives are formed through reactions with nucleophiles, useful in various synthetic applications (Voltrová & Prutianov, 1997).
Antimicrobial Activities
Sharma, Sharma, and Rane (2004) synthesized compounds with structural similarities for antimicrobial screening. This highlights the potential biomedical applications of these compounds, especially in developing new antibiotics (Sharma, Sharma, & Rane, 2004).
Mechanism of Action
Target of Action
The primary target of Tenofovir Isopropyl Ethyl Diester is the viral reverse transcriptase, a crucial enzyme in retroviruses such as human immunodeficiency virus (HIV) . This enzyme is necessary for viral production in HIV-infected individuals .
Mode of Action
Tenofovir Isopropyl Ethyl Diester selectively inhibits viral reverse transcriptase . It competes with deoxyadenosine 5’-triphosphate in the generation of new viral DNA . This results in the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis .
Biochemical Pathways
Tenofovir Isopropyl Ethyl Diester affects the biochemical pathways of viral replication. It is activated by a bi-phosphorylation to form the biologically active compound, tenofovir biphosphate . This metabolic activation is performed in hepG2 cells and human hepatocytes .
Pharmacokinetics
Tenofovir Isopropyl Ethyl Diester exhibits improved pharmacokinetics, which strengthens the inhibition of HBV replication and the rebalance of hepatocellular metabolism . The stability in intestinal fluid determines the actual amount of Tenofovir Isopropyl Ethyl Diester at the absorption site, and hepatic/intestinal stability determines the maintenance amount of the prodrug in circulation, both of which influence the oral bioavailability of Tenofovir Isopropyl Ethyl Diester .
Result of Action
The result of Tenofovir Isopropyl Ethyl Diester’s action is the inhibition of viral replication, leading to decreased viral load in HIV-infected individuals . It also shows a correcting effect on disordered host hepatic biochemical metabolism, including TCA cycle, glycolysis, pentose phosphate pathway, purine/pyrimidine metabolism, amino acid metabolism, ketone body metabolism, and phospholipid metabolism .
Action Environment
The action, efficacy, and stability of Tenofovir Isopropyl Ethyl Diester can be influenced by various environmental factors. For instance, the stability of Tenofovir Isopropyl Ethyl Diester in intestinal fluid and hepatic/intestinal stability can affect its oral bioavailability . .
properties
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N5O10P/c1-5-27-17(24)28-9-31-34(26,32-10-29-18(25)33-12(2)3)11-30-13(4)6-23-8-22-14-15(19)20-7-21-16(14)23/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21)/t13-,34?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROEIBHDASPQM-BCTWOLBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N5O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


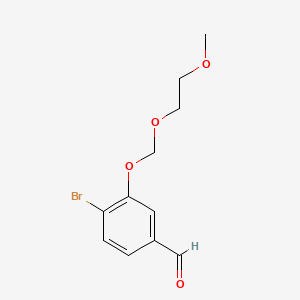
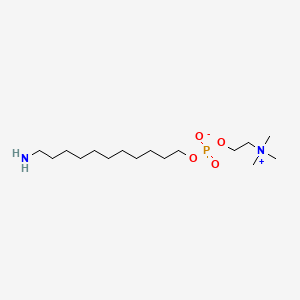
![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)
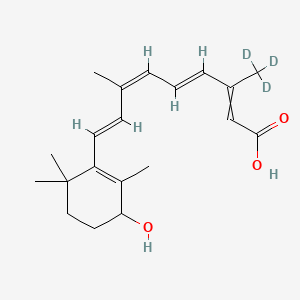
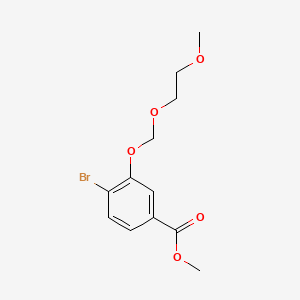
![1,3-Dioxolo[4,5-c]oxepin-4,7-imine (9CI)](/img/no-structure.png)
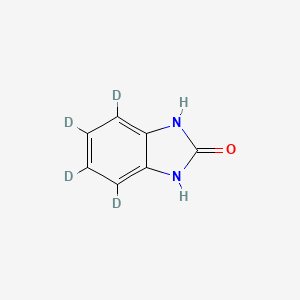
![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azepane](/img/structure/B584536.png)
